molecular formula C9H8F3NO3 B1319063 Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate CAS No. 194673-13-7

Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate

Cat. No.: B1319063
CAS No.: 194673-13-7
M. Wt: 235.16 g/mol
InChI Key: BJUODISIAKOSHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compound Overview and Significance

Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate represents a sophisticated example of modern organofluorine chemistry, combining the structural complexity of heterocyclic systems with the unique properties imparted by trifluoromethyl substitution. This compound belongs to the broader class of dihydropyridine derivatives, which have gained considerable attention in medicinal chemistry due to their diverse biological activities and synthetic versatility. The incorporation of the trifluoromethyl group at the 2-position of the pyridine ring significantly alters the electronic distribution and chemical reactivity of the molecule, making it a compound of particular interest for pharmaceutical applications.

The significance of this compound extends beyond its immediate synthetic utility, as it exemplifies the strategic incorporation of fluorine-containing functional groups into biologically relevant scaffolds. The trifluoromethyl group has become increasingly important in drug discovery due to its ability to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of organic molecules. These properties are particularly valuable in the development of pharmaceutical agents, where the trifluoromethyl group often serves as a bioisostere for other functional groups, allowing medicinal chemists to fine-tune the pharmacological properties of lead compounds.

The dihydropyridine core structure present in this compound has historical significance in medicinal chemistry, particularly in the development of calcium channel blockers and other cardiovascular agents. The combination of this established pharmacophore with the trifluoromethyl group creates a molecule that bridges traditional medicinal chemistry with modern fluorine chemistry approaches. This dual nature makes the compound particularly valuable for structure-activity relationship studies and the development of novel therapeutic agents with improved pharmacological profiles.

Nomenclature and Chemical Identity

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing both nitrogen and fluorine substituents. The compound is also known by several alternative names, including ethyl 6-hydroxy-2-(trifluoromethyl)nicotinate, which reflects the tautomeric equilibrium between the keto and enol forms of the molecule. This nomenclatural variation highlights the complex electronic structure of the compound and the potential for multiple resonance forms to contribute to its overall chemical behavior.

The molecular formula C₉H₈F₃NO₃ indicates the presence of nine carbon atoms, eight hydrogen atoms, three fluorine atoms, one nitrogen atom, and three oxygen atoms, resulting in a molecular weight of 235.16 grams per mole. This relatively modest molecular weight, combined with the presence of multiple heteroatoms, suggests favorable drug-like properties according to conventional medicinal chemistry guidelines. The structural composition reflects the careful balance between molecular complexity and synthetic accessibility that characterizes many pharmaceutical intermediates.

Property Value Reference
Molecular Formula C₉H₈F₃NO₃
Molecular Weight 235.16 g/mol
Systematic Name This compound
Alternative Name Ethyl 6-hydroxy-2-(trifluoromethyl)nicotinate
Chemical Structure Dihydropyridine with trifluoromethyl and ethyl ester substituents

The structural analysis reveals that this compound contains several key functional groups that contribute to its chemical reactivity and potential biological activity. The ethyl ester group at the 3-position provides a site for hydrolysis and potential metabolic transformation, while the carbonyl group at the 6-position creates opportunities for nucleophilic attack and tautomerization. The trifluoromethyl group at the 2-position serves as a strong electron-withdrawing substituent, significantly influencing the electronic properties of the entire molecular system.

Historical Context in Organofluorine Chemistry

The development of this compound must be understood within the broader historical context of organofluorine chemistry, which has evolved dramatically over the past century. The scientific field of organofluorine chemistry actually began before elemental fluorine itself was isolated, with early researchers like Alexander Borodin making the first organofluorine compounds through nucleophilic replacement reactions in 1862. This historical precedent established the foundation for the systematic development of fluorine-containing organic molecules that would eventually lead to sophisticated compounds like the subject of this analysis.

The introduction of trifluoromethyl groups into organic molecules has a particularly rich history that directly relates to the development of compounds like this compound. The first investigations into trifluoromethyl groups in relationship to biological activity were conducted by F. Lehmann in 1927, establishing the foundation for understanding how these groups influence molecular properties. An early synthetic method for introducing trifluoromethyl groups was developed by Frédéric Swarts in 1892, based on antimony fluoride chemistry, where benzotrichloride was reacted with antimony trifluoride to form trifluoromethyl-containing products.

The systematic development of trifluoromethylation methodology continued through the 1930s when Kinetic Chemicals and Interessengemeinschaft Farbenindustrie replaced antimony trifluoride with hydrogen fluoride in these transformations. This advancement in synthetic methodology made the preparation of trifluoromethyl-containing compounds more accessible and economically viable, paving the way for the eventual development of complex molecules like the dihydropyridine derivative under discussion. The McLoughlin-Thrower reaction, developed in 1968, represented another milestone in trifluoromethylation chemistry, providing a coupling reaction using iodofluoroalkanes and iodoaromatic compounds with copper catalysis.

The historical development of organofluorine chemistry was significantly accelerated during World War II, when industrial applications drove rapid advances in fluorine chemistry. During this period, large-scale production of elemental fluorine began, with Germany producing tons of chlorine trifluoride and the Manhattan Project in the United States generating even more fluorine for uranium separation applications. These wartime developments created the industrial infrastructure and technical knowledge base that would later support the pharmaceutical industry's adoption of fluorine chemistry for drug development.

Registration and Identification Systems

This compound has been systematically catalogued in multiple international chemical databases and registration systems, reflecting its importance in chemical research and potential commercial applications. The compound has been assigned Chemical Abstracts Service registry number 194673-13-7, which serves as its unique identifier in the Chemical Abstracts Service database maintained by the American Chemical Society. This registration number ensures unambiguous identification of the compound across different scientific publications and commercial suppliers.

In the PubChem database, maintained by the National Center for Biotechnology Information, the compound has been assigned Compound Identifier 18374262. The PubChem entry provides comprehensive structural information, including two-dimensional and three-dimensional molecular representations, computed chemical properties, and links to related compounds. The database entry indicates that the compound was first created in the system on December 4, 2007, and was most recently modified on May 18, 2025, suggesting ongoing research interest and data updates.

The compound has also been assigned several identification codes in specialized chemical databases, including DTXSID80593228 and DTXCID50543992, which are used in toxicological and environmental databases. These identifiers facilitate cross-referencing between different scientific databases and ensure consistent identification across various research applications. The systematic cataloguing of this compound in multiple databases reflects the standardized approach to chemical information management that has become essential in modern chemical research.

Database System Identifier Purpose
Chemical Abstracts Service 194673-13-7 Primary chemical registry
PubChem CID 18374262 Structural and property database
DTXSID 80593228 Toxicological database
DTXCID 50543992 Chemical structure database
Creation Date December 4, 2007 Initial database entry
Last Modified May 18, 2025 Most recent update

Properties

IUPAC Name

ethyl 6-oxo-2-(trifluoromethyl)-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3/c1-2-16-8(15)5-3-4-6(14)13-7(5)9(10,11)12/h3-4H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJUODISIAKOSHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80593228
Record name Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194673-13-7
Record name Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method starts with the condensation of ethyl acetoacetate with trifluoroacetaldehyde, followed by cyclization and oxidation steps. The reaction conditions often include the use of strong acids or bases as catalysts, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reagent concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted trifluoromethyl derivatives.

Scientific Research Applications

Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The dihydropyridine ring can act as a pharmacophore, binding to active sites on enzymes or receptors and modulating their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridine Derivatives

a) Ethyl 6-oxo-2-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxylate
  • CAS No.: 194673-12-6
  • Molecular Formula: C₉H₁₀F₃NO₃
  • Key Difference : Fully saturated tetrahydropyridine ring.
  • Properties : Melting point 128–130°C; boiling point 294°C; density 1.351 g/cm³ .
  • Applications : Used in medicinal chemistry for saturated heterocycles, which often exhibit distinct conformational stability compared to dihydro analogs .
b) Ethyl 5-acetyl-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate
  • CAS No.: 154020-54-9
  • Molecular Formula: C₁₁H₁₀F₃NO₄
  • Key Difference : Acetyl group at position 5 enhances electrophilicity.
  • Applications: Potential use in kinase inhibitor synthesis due to increased steric bulk .

Pyrimidine Derivatives

a) Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyrimidine-5-carboxylate
  • CAS No.: 343-67-9
  • Molecular Formula : C₈H₇F₃N₂O₃
  • Key Difference : Pyrimidine ring (two nitrogen atoms) instead of pyridine.
  • Properties : Boiling point 220.8°C; density 1.5 g/cm³; higher polarity due to additional nitrogen .
  • Applications : Used in nucleoside analog synthesis, offering hydrogen-bonding capabilities absent in pyridine derivatives .

Pyridazine Derivatives

a) Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate
  • CAS No.: 478067-01-5
  • Molecular Formula : C₁₄H₁₀F₆N₂O₃
  • Key Difference : Pyridazine core (adjacent nitrogen atoms) and aryl substitution.
  • Applications : Explored in herbicide development due to enhanced electron deficiency .

Functionalized Derivatives

a) Ethyl 4-chloro-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylate
  • CAS No.: Not specified
  • Molecular Formula : C₈H₇ClN₂O₅
  • Key Differences : Chloro and nitro substituents at positions 4 and 5.
  • Properties : Increased reactivity for nucleophilic aromatic substitution .

Comparative Analysis Table

Compound Type CAS No. Molecular Formula Key Substituents Melting Point (°C) Applications
Target Compound 194673-13-7 C₉H₈F₃NO₃ -CF₃ (C2), ethyl ester (C3) N/A Pharmaceutical intermediates
Tetrahydropyridine analog 194673-12-6 C₉H₁₀F₃NO₃ Saturated ring 128–130 Conformationally stable scaffolds
Pyrimidine analog 343-67-9 C₈H₇F₃N₂O₃ Pyrimidine core N/A Nucleoside analogs
Pyridazine analog 478067-01-5 C₁₄H₁₀F₆N₂O₃ Pyridazine core, aryl-CF₃ N/A Agrochemicals
Acetyl-substituted 154020-54-9 C₁₁H₁₀F₃NO₄ Acetyl (C5) N/A Kinase inhibitors

Key Findings

  • Structural Impact :
    • The dihydropyridine core in the target compound offers partial unsaturation, enabling π-π interactions critical in drug-receptor binding .
    • Saturated analogs (e.g., tetrahydropyridine) exhibit higher thermal stability but reduced aromatic reactivity .
  • Functional Group Effects: Trifluoromethyl groups enhance lipophilicity and metabolic resistance across all analogs .
  • Safety Profile :
    • The target compound has hazard statements H315 (skin irritation) and H319 (eye irritation), common among trifluoromethylated heterocycles .

Biological Activity

Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C9H8F3NO3C_9H_8F_3NO_3 and a molecular weight of approximately 235.16 g/mol. The compound features a pyridine ring with a trifluoromethyl group, which enhances its lipophilicity and metabolic stability, making it suitable for various biological applications .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial activity against specific bacterial and fungal strains. In vitro studies have demonstrated its effectiveness against pathogens such as Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections .

Summary of Antimicrobial Studies

PathogenActivity ObservedReference
Staphylococcus aureusInhibition at low concentrations
Candida albicansSignificant antifungal effects

Enzyme Inhibition

Preliminary studies have explored the compound's ability to inhibit specific enzymes, particularly kinases involved in various cellular processes. These enzymes play crucial roles in cell signaling and proliferation, making them important targets in cancer therapy. This compound has shown promising results in inhibiting certain kinases, although further research is needed to elucidate the precise mechanisms of action .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Antitubercular Activity : A screening of a library of compounds identified this compound as a candidate with activity against Mycobacterium tuberculosis. The compound's structure suggests it may interfere with bacterial metabolism or cell wall synthesis .
  • Cancer Research : Investigations into the compound's effects on cancer cell lines revealed that it may induce apoptosis in certain types of cancer cells. This effect is likely mediated through its interaction with key signaling pathways .

Mechanistic Insights

Understanding the biological mechanisms underlying the activity of this compound is critical for its development as a therapeutic agent. Interaction studies indicate that the compound may bind to specific targets within cells, influencing pathways related to growth and survival.

Q & A

Basic Research Questions

What are the optimized synthetic routes for Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate, and how are intermediates validated?

The compound is synthesized via multi-step protocols, often involving cross-coupling reactions. For example, trifluoromethyl-substituted pyridine derivatives can be prepared using Suzuki-Miyaura coupling between boronic acids and halogenated precursors. Reaction progress is monitored by LCMS (e.g., observed m/z 366 [M+H]⁺) and HPLC (retention time: 1.26 minutes under TFA-modified conditions) to confirm intermediate formation . Final purification typically employs column chromatography or recrystallization, with purity assessed via HPLC (>95%) .

How can researchers confirm the identity and purity of this compound?

  • Spectroscopic Techniques : Use ¹H/¹³C NMR to verify substituent positions (e.g., trifluoromethyl and ester groups) and hydrogen environments. For example, ethyl ester protons appear as a quartet at δ ~4.3 ppm in DMSO-d₆ .
  • Mass Spectrometry : ESI-MS or LCMS confirms molecular weight (e.g., m/z 250.1 [M+H]⁺ for related analogs) .
  • Chromatography : HPLC with UV detection at 254 nm ensures purity (>95%) and identifies byproducts .

What experimental methods are used to determine physicochemical properties (e.g., solubility, stability)?

  • Solubility : Test in common solvents (DMSO, ethanol, water) via gravimetric analysis or UV-vis spectroscopy.
  • Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure, monitored by HPLC .
  • Thermal Properties : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess melting points and decomposition profiles .

Advanced Research Questions

How can crystallographic data resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction is critical for confirming stereochemistry and hydrogen-bonding networks. Use SHELX programs for structure solution and refinement, leveraging high-resolution data (e.g., space group P2₁/c, a = 6.4973 Å, b = 11.5323 Å for related pyridine derivatives) . Tools like Mercury CSD enable visualization of intermolecular interactions (e.g., π-π stacking, hydrogen bonds) and packing patterns .

What strategies mitigate instability during catalytic or high-temperature reactions?

  • Protecting Groups : Introduce Boc or benzyl groups to stabilize reactive sites (e.g., NH groups in dihydropyridines) .
  • Reaction Optimization : Use inert atmospheres (N₂/Ar) and low-temperature conditions to prevent oxidation or decomposition .

How do computational methods aid in understanding reactivity and intermolecular interactions?

  • DFT Calculations : Predict electrophilic/nucleophilic sites using Fukui indices.
  • Hydrogen-Bonding Analysis : Apply graph set theory (e.g., Etter’s rules) to classify interaction motifs (e.g., R₂²(8) rings) in crystal lattices .
  • Molecular Dynamics : Simulate solvent effects on conformational stability .

How can spectroscopic data resolve tautomeric equilibria in solution?

  • Variable-Temperature NMR : Monitor chemical shift changes to identify dominant tautomers (e.g., keto-enol forms).
  • IR Spectroscopy : Detect carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) stretches to infer tautomeric states .

What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based columns) to separate enantiomers.
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in cross-coupling reactions to control stereochemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.